molecular formula C12H9ClN2O2 B6329962 5-(6-Aminopyridin-3-yl)-2-chlorobenzoic acid, 95% CAS No. 1314988-07-2

5-(6-Aminopyridin-3-yl)-2-chlorobenzoic acid, 95%

Cat. No. B6329962
CAS RN: 1314988-07-2
M. Wt: 248.66 g/mol
InChI Key: RGTHWTRTPIVDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-Aminopyridin-3-yl)-2-chlorobenzoic acid, commonly referred to as 5-APCBA, is a synthetic compound produced through a condensation reaction of 6-amino-3-pyridinol and 2-chlorobenzoic acid. It is a white, crystalline solid with a melting point of 183-185 °C and a molecular weight of 219.6 g/mol. 5-APCBA is widely used in scientific research as a biochemical reagent and as a pharmacological agent.

Scientific Research Applications

5-APCBA is widely used in scientific research as a biochemical reagent and as a pharmacological agent. It is used in the study of enzyme-catalyzed reactions, as a substrate for various enzymes, and as a ligand for protein-binding studies. It is also used in the study of enzyme kinetics, as a ligand in the study of receptor-ligand interactions, and as a substrate for the study of drug-receptor interactions.

Mechanism of Action

The mechanism of action of 5-APCBA is not yet fully understood. However, it is known that it binds to certain enzymes and receptors, acting as an inhibitor or activator. It is thought to interact with enzymes by forming a covalent bond with the enzyme's active site. The binding of 5-APCBA to receptors is thought to be mediated by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
5-APCBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, resulting in an increase in acetylcholine levels. This can lead to an increase in the activity of the neurotransmitter and can have a range of effects on the nervous system. It has also been shown to inhibit the enzyme cyclooxygenase, resulting in an anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-APCBA in lab experiments is its high purity (95%). This makes it ideal for use in biochemical and pharmacological studies as it is free from contaminants. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using 5-APCBA in lab experiments is its relatively low solubility in water. This can make it difficult to dissolve the compound in aqueous solutions.

Future Directions

Future research into 5-APCBA could focus on its potential therapeutic applications. This could include studies into its effects on inflammation, pain, and neurological disorders. Additionally, further research could be conducted into its mechanism of action and its potential interactions with other biochemical and pharmacological agents. Finally, research could be conducted into the synthesis of derivatives of 5-APCBA, which could have potentially useful therapeutic applications.

Synthesis Methods

The synthesis of 5-APCBA involves the condensation of 6-amino-3-pyridinol and 2-chlorobenzoic acid in aqueous solution. The reaction is catalyzed by an acid such as hydrochloric acid and is carried out at a temperature of around 80 °C. The reaction is completed within 2-3 hours and yields a white, crystalline solid with a purity of 95%.

properties

IUPAC Name

5-(6-aminopyridin-3-yl)-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-10-3-1-7(5-9(10)12(16)17)8-2-4-11(14)15-6-8/h1-6H,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTHWTRTPIVDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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